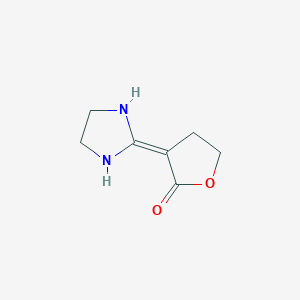
3-(Imidazolidin-2-ylidene)oxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Imidazolidin-2-ylidene)oxolan-2-one is a heterocyclic compound that features both imidazolidine and oxolanone rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Imidazolidin-2-ylidene)oxolan-2-one can be achieved through several methods. One common approach involves the reaction of ninhydrin with malononitrile and various diamines in a one-pot three-component reaction in water medium under catalyst-free conditions . This method is efficient, environmentally friendly, and yields high amounts of the target product.
Industrial Production Methods
Industrial production methods for this compound often involve the use of metal catalysts to enhance the reaction efficiency and yield. For example, γ-Al2O3 has been reported to catalyze the formation of imidazolidin-2-one derivatives from aliphatic 1,2-diamines with CO2 at elevated temperatures .
Análisis De Reacciones Químicas
Types of Reactions
3-(Imidazolidin-2-ylidene)oxolan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
3-(Imidazolidin-2-ylidene)oxolan-2-one has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(Imidazolidin-2-ylidene)oxolan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic processes, or as a chiral auxiliary, facilitating asymmetric transformations. Its unique structure allows it to participate in various chemical reactions, contributing to its effectiveness in different applications .
Comparación Con Compuestos Similares
Similar Compounds
Imidazolidin-2-one: A closely related compound with similar structural features and applications.
Oxolan-2-one: Another related compound that shares the oxolanone ring structure.
Uniqueness
3-(Imidazolidin-2-ylidene)oxolan-2-one is unique due to its combination of imidazolidine and oxolanone rings, which imparts distinct chemical and physical properties. This dual-ring structure enhances its versatility and effectiveness in various applications, setting it apart from other similar compounds .
Propiedades
Número CAS |
89810-13-9 |
|---|---|
Fórmula molecular |
C7H10N2O2 |
Peso molecular |
154.17 g/mol |
Nombre IUPAC |
3-imidazolidin-2-ylideneoxolan-2-one |
InChI |
InChI=1S/C7H10N2O2/c10-7-5(1-4-11-7)6-8-2-3-9-6/h8-9H,1-4H2 |
Clave InChI |
YEZHVJGZADKRJU-UHFFFAOYSA-N |
SMILES canónico |
C1COC(=O)C1=C2NCCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Pyrimidinamine, 4,6-dimethyl-N-[4-(4-methylphenyl)-2-thiazolyl]-](/img/structure/B14377547.png)
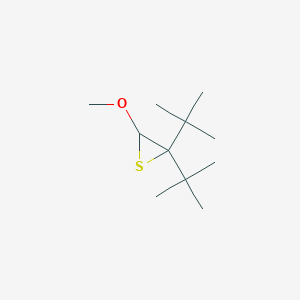
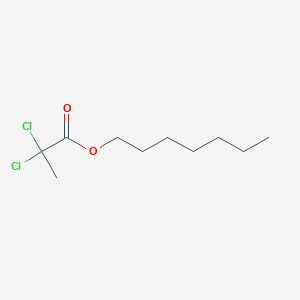
![1-[(2,3-Diphenyloxiran-2-yl)methyl]-1H-1,2,4-triazole](/img/structure/B14377563.png)
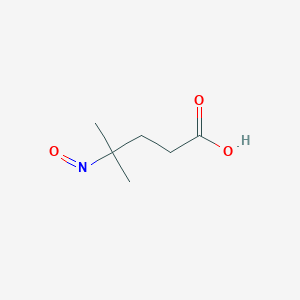
![2-(But-2-en-1-ylidene)-1,3,3-trimethyl-7-oxabicyclo[2.2.1]heptane](/img/structure/B14377568.png)
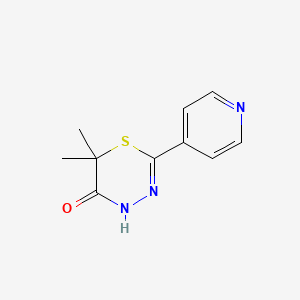
![3-[(Hexadecyloxy)carbonyl]phenyl 2-nitrobenzoate](/img/structure/B14377571.png)
![1-Bromo-4-iodobicyclo[2.2.2]octane](/img/structure/B14377572.png)
![4-[5-(Butylsulfanyl)-1,3,4-oxadiazol-2-YL]-2-phenylquinoline](/img/structure/B14377577.png)
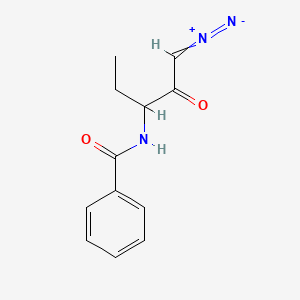
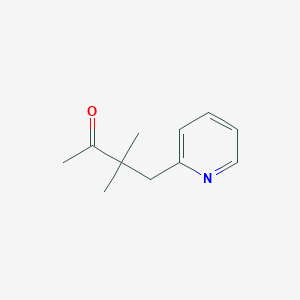

![[4-(2-Methylpropane-2-sulfonyl)butoxy]benzene](/img/structure/B14377603.png)
